molecular formula C5H13Br2N B2786097 1-Bromo-3-methylbutan-2-amine hydrobromide CAS No. 15218-08-3

1-Bromo-3-methylbutan-2-amine hydrobromide

Cat. No.: B2786097
CAS No.: 15218-08-3
M. Wt: 246.974
InChI Key: WBHGCVPZVGJMTL-UHFFFAOYSA-N
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Description

1-Bromo-3-methylbutan-2-amine hydrobromide is a chemical compound with the molecular formula C5H12BrN.BrH. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound is typically found in a powder form and has a melting point range of 211-216°C .

Preparation Methods

The synthesis of 1-Bromo-3-methylbutan-2-amine hydrobromide involves several steps. One common method includes the bromination of 3-methylbutan-2-amine using hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

1-Bromo-3-methylbutan-2-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different amine derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amine oxides or reduction to form primary amines.

    Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-Bromo-3-methylbutan-2-amine hydrobromide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylbutan-2-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can interact with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

1-Bromo-3-methylbutan-2-amine hydrobromide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a bromine atom and an amine group, making it versatile for various chemical and research applications.

Properties

IUPAC Name

1-bromo-3-methylbutan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHGCVPZVGJMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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